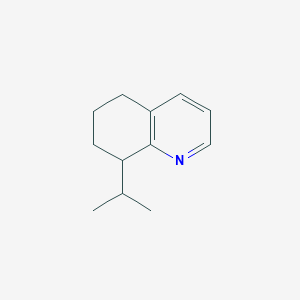

8-Isopropyl-5,6,7,8-tetrahydroquinoline

Description

8-Isopropyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of an isopropyl group attached to the eighth position of the tetrahydroquinoline ring. This compound has a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Properties

CAS No. |

75414-03-8 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

8-propan-2-yl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |

InChI Key |

QSIQJZBBKBXYFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCCC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinolines using a fluorine-modified cobalt catalyst with water as the hydrogen source can produce tetrahydroquinolines with high selectivity and yield . Another method involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation processes. These processes use transition metal catalysts such as cobalt or palladium under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Hydrogenation reactions can convert quinoline derivatives to tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or cobalt is commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinolines, and substituted quinolines. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

8-Isopropyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.

Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 8-Isopropyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The specific mechanism depends on the structure of the compound and its target.

Comparison with Similar Compounds

Similar Compounds

5,6,7,8-Tetrahydroquinoline: Lacks the isopropyl group at the eighth position.

8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of an isopropyl group.

Quinoline: The fully aromatic parent compound without hydrogenation.

Uniqueness

8-Isopropyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to its analogs.

Biological Activity

8-Isopropyl-5,6,7,8-tetrahydroquinoline (C13H17N) is a heterocyclic compound belonging to the tetrahydroquinoline family. Its structure features a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, with an isopropyl group at the 8-position. This unique configuration contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound through various studies and findings.

The molecular structure of this compound is crucial for its biological activity. The presence of the nitrogen atom in the ring structure is often linked to pharmacological effects. The compound's ability to interact with biological targets makes it significant in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Compounds in this class have shown effectiveness against various bacterial strains and fungi. For instance:

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria | |

| 5-Hydroxy-8-isopropyl-5,6,7,8-tetrahydroquinoline | Antifungal | Candida albicans |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory effects . Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cell Line Studies : In vitro studies have evaluated its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Compounds derived from tetrahydroquinoline structures exhibited moderate to strong anticancer activity.

These results indicate that this compound may serve as a lead for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study published in Cancer Letters demonstrated that derivatives of tetrahydroquinoline significantly inhibited tumor growth in mouse models when administered at specific dosages.

- Another investigation focused on the anti-inflammatory properties of the compound showed a marked reduction in edema in animal models when treated with 8-isopropyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.